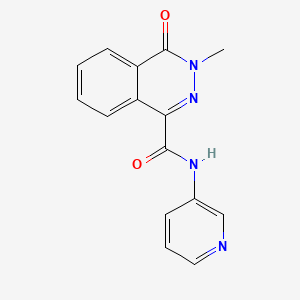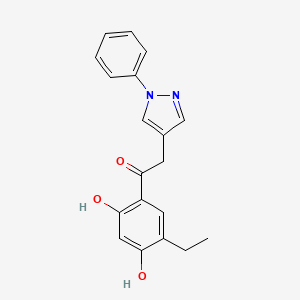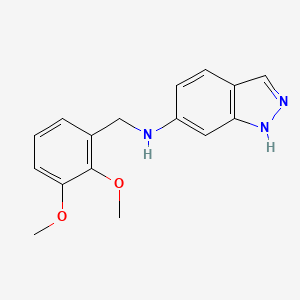![molecular formula C17H17N3O2S2 B5714469 N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5714469.png)
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide, also known as ETT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETT is a member of the thiazole family of compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, which makes it a promising candidate for the detection of copper in biological samples.
This compound has also been studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory and anti-tumor properties, which makes it a potential candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with proteins and enzymes in cells. This compound has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may limit its potential applications.
Zukünftige Richtungen
There are several potential future directions for the research on N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide. One potential direction is the development of more efficient synthesis methods for this compound. Another potential direction is the investigation of the potential therapeutic applications of this compound in various diseases. Additionally, the development of more selective fluorescent probes for the detection of metal ions is an area of ongoing research, and this compound may play a role in this field.
Synthesemethoden
The synthesis of N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide involves the reaction of 2-aminothiazole with 2-ethoxybenzaldehyde in the presence of acetic acid, followed by the reaction of the resulting product with 2,4-dimethyl-5-mercapto-1,3-thiazole-5-carboxylic acid. The final product is obtained after purification using column chromatography. The synthesis of this compound is relatively straightforward and can be achieved with moderate yields.
Eigenschaften
IUPAC Name |
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-4-22-14-8-6-5-7-12(14)13-9-23-17(19-13)20-16(21)15-10(2)18-11(3)24-15/h5-9H,4H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWHNFYUDYVMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(1-azepanyl)tetrazolo[1,5-b]pyridazine](/img/structure/B5714397.png)



![5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one](/img/structure/B5714420.png)



![N-(2-furylmethyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5714444.png)
![4-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5714451.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714476.png)
